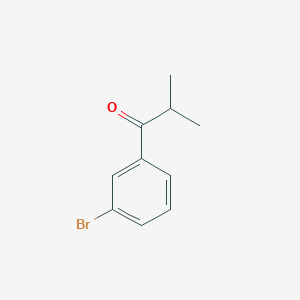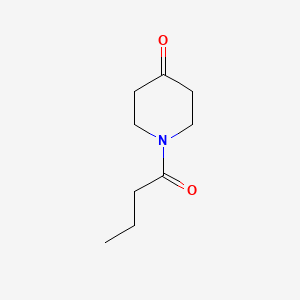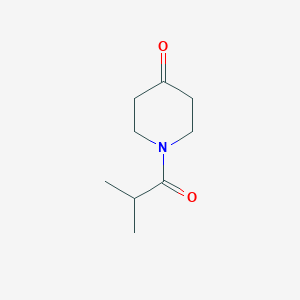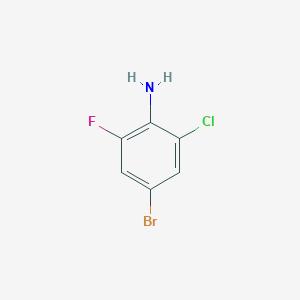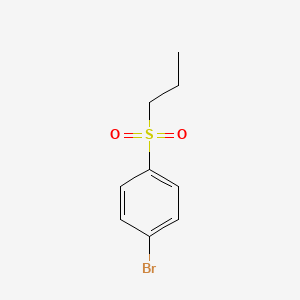
1-Bromo-4-(propylsulfonyl)benzene
Overview
Description
1-Bromo-4-(propylsulfonyl)benzene is an organic compound with the molecular formula C9H11BrO2S. It is a derivative of benzene, where a bromine atom and a propylsulfonyl group are substituted at the para positions.
Mechanism of Action
Target of Action
It is known that bromobenzenes are generally used as reagents in organic synthesis .
Mode of Action
1-Bromo-4-(propylsulfonyl)benzene is likely to interact with its targets through a mechanism similar to other bromobenzenes. For instance, bromobenzene is known to undergo reactions such as the Suzuki–Miyaura coupling . In this process, the bromine atom on the benzene ring is replaced by an organoboron reagent in the presence of a palladium catalyst .
Biochemical Pathways
Bromobenzenes are often used in the synthesis of various organic compounds, suggesting that they may play a role in a variety of biochemical pathways .
Result of Action
As a bromobenzene derivative, it may be involved in the synthesis of various organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
1-Bromo-4-(propane-1-sulfonyl)benzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo bromination and sulfonation reactions, which are catalyzed by enzymes such as bromoperoxidase and sulfatase
Cellular Effects
1-Bromo-4-(propane-1-sulfonyl)benzene affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression profiles . Additionally, it may impact metabolic pathways by interacting with enzymes involved in cellular respiration and energy production.
Molecular Mechanism
The molecular mechanism of 1-Bromo-4-(propane-1-sulfonyl)benzene involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting phosphorylation events and downstream signaling pathways . These interactions can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-4-(propane-1-sulfonyl)benzene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 1-Bromo-4-(propane-1-sulfonyl)benzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and therapeutic potential.
Metabolic Pathways
1-Bromo-4-(propane-1-sulfonyl)benzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may undergo oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed by the cell . These metabolic pathways are essential for understanding the compound’s fate and its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Bromo-4-(propane-1-sulfonyl)benzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and potential therapeutic effects.
Subcellular Localization
1-Bromo-4-(propane-1-sulfonyl)benzene exhibits specific subcellular localization, which can affect its activity and function. The compound may be targeted to specific organelles or compartments within the cell, such as the nucleus or mitochondria . Post-translational modifications and targeting signals play a role in directing the compound to these locations, where it can exert its biochemical effects.
Preparation Methods
1-Bromo-4-(propylsulfonyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-(propylsulfonyl)benzene. The reaction typically uses bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position .
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often use continuous flow reactors and advanced purification techniques to produce high-quality this compound .
Chemical Reactions Analysis
1-Bromo-4-(propylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The propylsulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
1-Bromo-4-(propylsulfonyl)benzene has several applications in scientific research:
Comparison with Similar Compounds
1-Bromo-4-(propylsulfonyl)benzene can be compared with other similar compounds such as:
Bromobenzene: A simpler compound with only a bromine atom substituted on the benzene ring.
4-Bromophenyl methyl sulfone: Similar to this compound but with a methylsulfonyl group instead of a propylsulfonyl group.
The uniqueness of this compound lies in the presence of both the bromine atom and the propylsulfonyl group, which provide distinct reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
1-bromo-4-propylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRRBENNUDNIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616338 | |
| Record name | 1-Bromo-4-(propane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223557-20-8 | |
| Record name | 1-Bromo-4-(propylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223557-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(propane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)

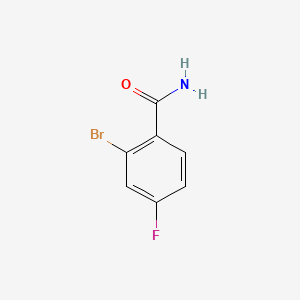
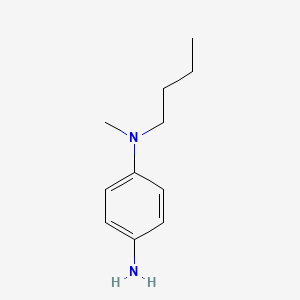
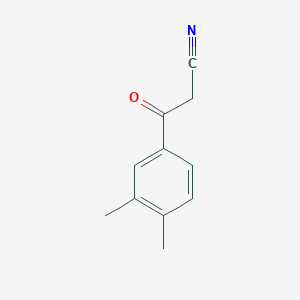
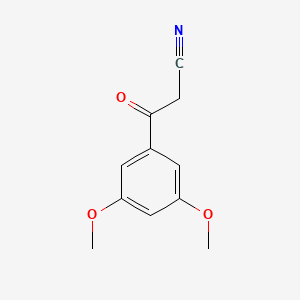
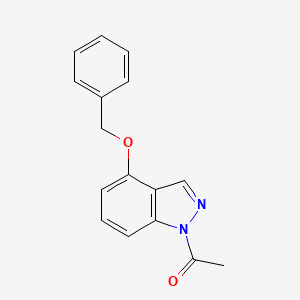
![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)

